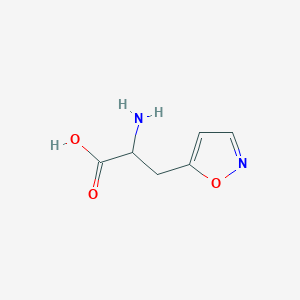
2-Amino-3-(isoxazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(isoxazol-5-yl)propanoic acid typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions . These methods are efficient and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-Amino-3-(isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a neurotransmitter and its role in various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, leading to the activation of downstream signaling pathways. This activation can result in various biological effects, such as modulation of neurotransmitter release and inhibition of inflammatory responses .
相似化合物的比较
2-Amino-3-(isoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
(S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA): Both compounds are agonists at glutamate receptors, but this compound has a different substitution pattern on the isoxazole ring, which may result in different biological activities.
Kainic acid: Another glutamate receptor agonist with a different structure and pharmacological profile.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
属性
CAS 编号 |
98135-03-6 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-amino-3-(1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10) |
InChI 键 |
YZRGWMSKFDDWIE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(ON=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


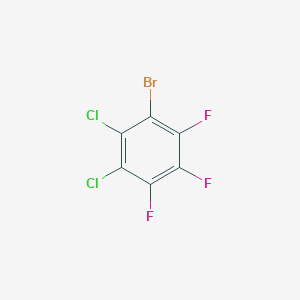

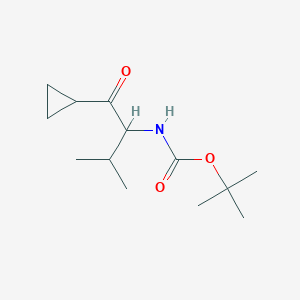

![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
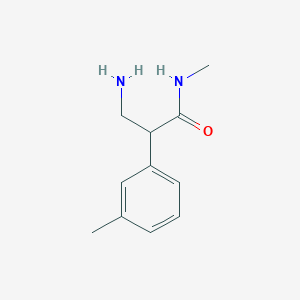
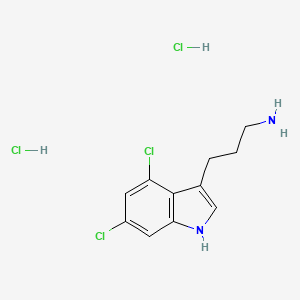
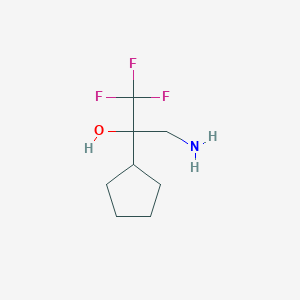
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
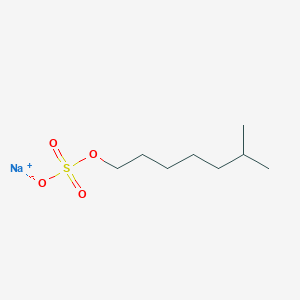
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)

